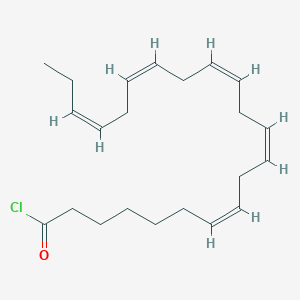

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

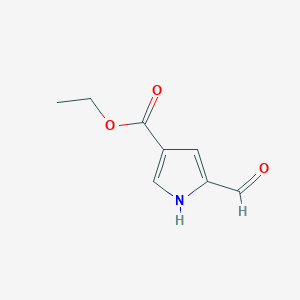

“(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride” is an abundant essential n-3 polyunsaturated fatty acid . It is also known as DPA and is derived from fish oils .

Synthesis Analysis

The synthesis of this compound is not well documented in the available literature .Molecular Structure Analysis

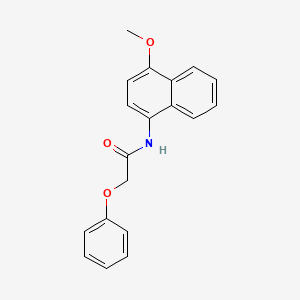

This compound is the all-cis-isomer of a C22 polyunsaturated fatty acid having five double bonds in the 7-, 10-, 13-, 16- and 19-positions . Its molecular formula is C22H34O2 .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not well documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well documented in the available literature .Scientific Research Applications

Anti-inflammatory and Pro-resolving Lipid Mediators

- Resolvins and Protectins: These mediators are synthesized from DHA and EPA and play critical roles in resolving inflammation. The identification of novel lipid mediators such as resolvins and protectins underscores the significance of (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride derivatives in modulating inflammatory responses and promoting tissue regeneration (Dalli et al., 2015).

Biosynthesis and Metabolism

- Synthesis of Novel Polyunsaturated Fatty Acids: Research has uncovered the synthesis of unique polyunsaturated fatty acids with anti-inflammatory properties from marine algae, showcasing the diversity of compounds derivable from docosapentaenoic acid and its analogs, which are important for understanding lipid metabolism and potential therapeutic applications (Mikhailova et al., 1995).

Health Benefits and Therapeutic Potentials

- Anti-inflammatory and Pro-resolving Actions: Studies have demonstrated the anti-inflammatory and pro-resolving actions of lipid mediators derived from DHA, such as Protectin D1, which dampens airway inflammation and hyperresponsiveness. These findings highlight the therapeutic potential of (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride derivatives for treating conditions like asthma and other inflammatory diseases (Levy et al., 2007).

Molecular Synthesis and Characterization

- Stereoselective Synthesis: Research on the stereoselective synthesis of maresin-like lipid mediators highlights the chemical synthesis approaches to creating bioactive molecules similar to those derived from (7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride, offering insights into their potential roles in inflammation resolution and tissue regeneration (Hong et al., 2019).

Impact on Milk Quality and Biochemical Properties

- Improvement in Milk Quality: A study on the effects of Eucommia ulmoides leaves, which contain bioactive compounds including docosapentaenoic acid derivatives, on milk quality demonstrates the potential of these compounds to enhance the nutritional value and health benefits of milk by altering its composition and reducing inflammatory factors (Teng et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAVFULGQWLYNP-JLNKQSITSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7Z,10Z,13Z,16Z,19Z)-7,10,13,16,19-Docosapentaenoylchloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2665992.png)

![4-Benzamido-1-[(4-fluorosulfonyloxyphenyl)methyl]piperidine](/img/structure/B2665999.png)

![N-[(3,4-Dimethoxyphenyl)methyl]-4-(thian-4-yl)-1,4-diazepane-1-carboxamide](/img/structure/B2666003.png)

![1-(6-Methoxy-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B2666010.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2666012.png)